molecular formula C9H13ClN2O2 B2739733 4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol CAS No. 2167087-06-9

4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol

Cat. No.: B2739733
CAS No.: 2167087-06-9
M. Wt: 216.67
InChI Key: JTMYVVBAVFYXPR-UHFFFAOYSA-N
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Description

4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol is a chemical compound that features a pyrazole ring substituted with a chloro group and an oxan-4-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol typically involves the reaction of 4-chloro-1H-pyrazole with an appropriate oxan-4-ol derivative. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. For example, 4-chloro-1H-pyrazole can be reacted with oxan-4-ol in the presence of a base such as sodium hydride or potassium carbonate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-4-one derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-one derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .

Scientific Research Applications

4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol is unique due to the presence of both the oxan-4-ol moiety and the chloro-substituted pyrazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(4-chloropyrazol-1-yl)methyl]oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c10-8-5-11-12(6-8)7-9(13)1-3-14-4-2-9/h5-6,13H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMYVVBAVFYXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN2C=C(C=N2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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